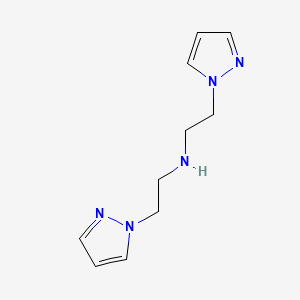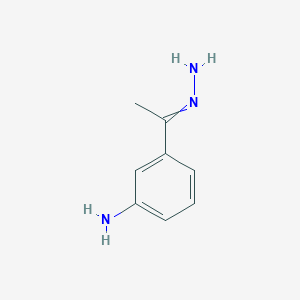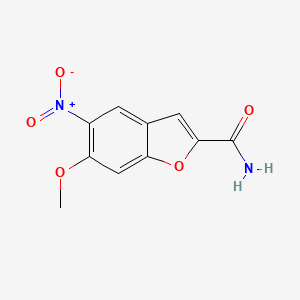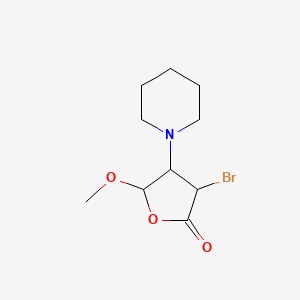
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidinyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a methoxy-substituted oxolane, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated oxolane derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Scientific Research Applications
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity. The piperidinyl group may enhance its solubility and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one: Characterized by the presence of a bromine atom, methoxy group, and piperidinyl group.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxolan-2-one: Similar structure with additional boron-containing group.
5-Nitro-3-(5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono-1H-2-indolinones: Contains nitro and thiazolidinone groups, used in antiviral studies.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its solubility and potential bioavailability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88050-91-3 |
|---|---|
Molecular Formula |
C10H16BrNO3 |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-piperidin-1-yloxolan-2-one |
InChI |
InChI=1S/C10H16BrNO3/c1-14-10-8(7(11)9(13)15-10)12-5-3-2-4-6-12/h7-8,10H,2-6H2,1H3 |
InChI Key |
RGYCZLJSPNQKBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(=O)O1)Br)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


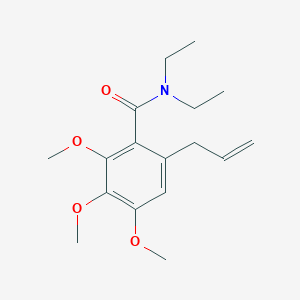
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
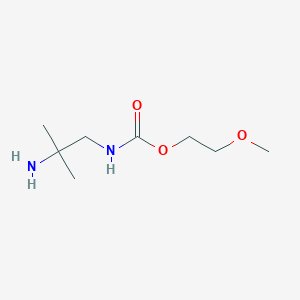
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
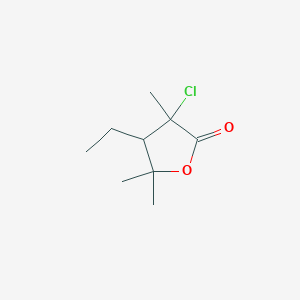
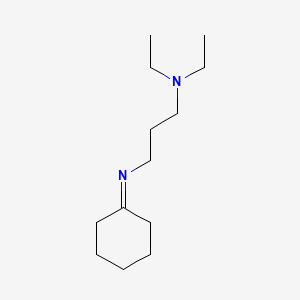

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
